4,5-Difluoro-2-methoxyphenol

Description

BenchChem offers high-quality 4,5-Difluoro-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

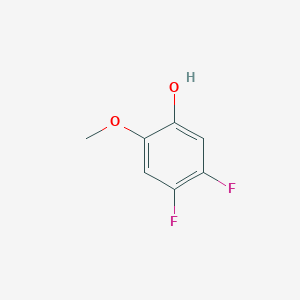

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAYMGAXHSBAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4,5-Difluoro-2-methoxyphenol

Executive Summary

4,5-Difluoro-2-methoxyphenol (CAS 246029-17-4) is a specialized fluorinated intermediate critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK4/6) and targeted protein degraders (PROTACs).[1][2] Its unique substitution pattern—combining a catecholic ether core with electron-withdrawing fluorine atoms—modulates metabolic stability and lipophilicity, making it a "privileged scaffold" for optimizing drug-target interactions.

This guide provides a validated synthesis workflow, physical characterization, and application logic for researchers utilizing this compound in high-value organic synthesis.

Chemical Identity & Physical Profile[2][3][4][5][6][7][8]

| Parameter | Specification |

| CAS Number | 246029-17-4 |

| IUPAC Name | 4,5-Difluoro-2-methoxyphenol |

| Synonyms | 4,5-Difluoroguaiacol; 1-Hydroxy-2-methoxy-4,5-difluorobenzene |

| Molecular Formula | C₇H₆F₂O₂ |

| Molecular Weight | 160.12 g/mol |

| SMILES | COc1cc(F)c(F)cc1O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| Acidity (pKa) | ~8.5 - 9.5 (Predicted; enhanced acidity due to F-substitution) |

Synthesis Protocol: Selective Demethylation

While 4,5-difluoro-2-methoxyphenol can be sourced commercially, high-purity synthesis in the lab is often required to avoid stabilizer contamination. The most robust route involves the selective mono-demethylation of 1,2-difluoro-4,5-dimethoxybenzene using sodium thiomethoxide (NaSMe). This method avoids the harsh Lewis acids (like BBr₃) that might cause over-demethylation to the catechol.

Mechanism & Logic

The reaction proceeds via an Sₙ2 mechanism where the thiomethoxide anion attacks the methyl group of the methoxy substituent. The steric and electronic influence of the fluorine atoms directs selectivity, typically favoring the cleavage of the methoxy group para to a fluorine if asymmetry exists, though in the symmetric precursor, statistical mono-protection is the goal.

Step-by-Step Methodology

Reagents:

-

1,2-Difluoro-4,5-dimethoxybenzene (Starting Material)[3]

-

Sodium Thiomethoxide (NaSMe)

-

Dimethylformamide (DMF, Anhydrous)

-

Hydrochloric Acid (2M HCl)[3]

-

Ethyl Acetate (EtOAc)

Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Dissolution: Dissolve 1.0 g (5.7 mmol) of 1,2-difluoro-4,5-dimethoxybenzene in 10 mL of anhydrous DMF.

-

Reagent Addition: Add 0.4 g (5.7 mmol, 1.0 eq) of sodium thiomethoxide in a single portion.

-

Note: Using exactly 1 equivalent is crucial to maximize the mono-phenol yield and minimize the di-phenol (catechol) byproduct.

-

-

Reaction: Heat the mixture to 100°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a more polar spot compared to the starting material.

-

Optimization: If starting material remains, add an additional 0.2 eq of NaSMe and heat for 2 more hours.

-

-

Quench: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold 2M HCl. This protonates the phenoxide intermediate.

-

Extraction: Extract the aqueous layer three times with EtOAc (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate the pure phenol.

Synthesis Workflow Diagram

Figure 1: Selective mono-demethylation pathway utilizing sodium thiomethoxide.

Applications in Drug Discovery

4,5-Difluoro-2-methoxyphenol acts as a versatile nucleophile in the synthesis of bioactive ethers. Its primary utility lies in Ullmann-type couplings or SₙAr reactions to attach the fluorinated aromatic ring to larger pharmacophores.

Case Study: CDK/Cyclin Inhibitor Synthesis

In the development of Cyclin E1 degraders or CDK inhibitors, this phenol is often coupled with aryl halides (e.g., bromobenzoates) to form biaryl ether linkages. The fluorine atoms prevent metabolic hydroxylation at the 4/5 positions, extending the drug's half-life.

Experimental Example (Ullmann Coupling):

-

Coupling Partner: tert-butyl 4-bromo-2-methylbenzoate.

-

Catalyst System: CuBr (10 mol%), Cesium Carbonate (2.0 eq), N,N-Dimethylglycine (Ligand).

-

Conditions: 1,4-Dioxane, 120°C, 12 hours.

-

Outcome: Formation of the diaryl ether bond with retention of the fluorine substitution pattern.

Application Logic Diagram

Figure 2: Strategic utility of the phenol in constructing metabolically stable biaryl ether drugs.

Analytical Characterization (Expected)

To validate the integrity of the synthesized compound, the following spectral signatures should be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.50 (s, 1H): Phenolic -OH (Exchangeable).

-

δ 7.15 (dd, J = 12.5, 8.0 Hz, 1H): Aromatic H (C6 position).

-

δ 6.95 (dd, J = 11.0, 7.5 Hz, 1H): Aromatic H (C3 position).

-

δ 3.78 (s, 3H): Methoxy -OCH₃.

-

-

¹⁹F NMR:

-

Two distinct multiplets in the range of -135 to -145 ppm , showing coupling to each other and adjacent protons.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4]

-

Storage: Store at 2-8°C (Refrigerated) under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol to quinones.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling NaSMe (generates methanethiol odor).

References

- European Patent Office. (2005). Phenoxyacetic Acid Derivatives (EP1660431 B1).

- Google Patents. (2025). Substituted oxoisoindolinyl piperidine-2,6-dione compounds (WO2025059245A1).

Sources

4,5-Difluoro-2-methoxyphenol chemical structure

A Technical Guide to 4,5-Difluoro-2-methoxyphenol: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

Abstract

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, owing to the unique physicochemical properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. This guide provides a comprehensive technical overview of 4,5-Difluoro-2-methoxyphenol, a fluorinated guaiacol derivative with significant potential as a versatile building block in the synthesis of complex, biologically active compounds. While not a widely commercialized product itself, its role as a synthetic intermediate is critical. This document will cover its chemical structure, physicochemical properties inferred from closely related analogues, a proposed synthetic pathway, its reactivity, and its potential applications in medicinal chemistry, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of Fluorinated Phenols

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, is gaining traction as a bioisostere for other functional groups, offering a unique combination of electronic and steric properties. 4,5-Difluoro-2-methoxyphenol, a member of the fluorinated guaiacol family, presents a valuable scaffold for the synthesis of novel therapeutics. Its strategic placement of fluorine atoms and the methoxy and hydroxyl groups on the phenyl ring allows for diverse chemical modifications and the fine-tuning of a drug candidate's properties. Guaiacol and its derivatives have been explored for their potential as myeloperoxidase (MPO) inhibitors, which could have therapeutic applications in cardiovascular diseases.[1]

Chemical Structure and Properties

The chemical structure of 4,5-Difluoro-2-methoxyphenol consists of a benzene ring substituted with two fluorine atoms at positions 4 and 5, a hydroxyl group at position 1, and a methoxy group at position 2.

Caption: Chemical structure of 4,5-Difluoro-2-methoxyphenol.

Physicochemical Properties

Due to the limited availability of experimental data for 4,5-Difluoro-2-methoxyphenol, the following properties are estimated based on closely related and commercially available compounds such as 4-fluoro-2-methoxyphenol and other guaiacol derivatives.

| Property | Estimated Value | Reference Compound(s) |

| Molecular Formula | C₇H₆F₂O₂ | - |

| Molecular Weight | 160.12 g/mol | - |

| Appearance | Likely a colorless to light-yellow solid or liquid | Guaiacol, 4-Fluoro-2-methoxyphenol[2][3] |

| Boiling Point | ~200-210 °C | 4-Fluoro-2-methoxyphenol (195 °C)[2] |

| Melting Point | Not readily available; likely a low-melting solid | Guaiacol (28-32 °C)[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform. | Guaiacol[3] |

| pKa (hydroxyl proton) | ~9.5 - 10.0 | Guaiacol (~9.98)[4] |

Synthesis of 4,5-Difluoro-2-methoxyphenol

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4,5-Difluoro-2-methoxyphenol.

Experimental Protocol (Proposed)

This protocol is a representative procedure and should be optimized for specific laboratory conditions and scale.

Materials:

-

4,5-Difluoro-2-methoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Starch-iodide paper

Procedure:

-

Preparation of the Amine Salt Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 4,5-difluoro-2-methoxyaniline to a dilute solution of sulfuric acid in water while maintaining the temperature below 10 °C with an ice bath. Stir until the aniline is completely dissolved, forming the corresponding ammonium salt.

-

Diazotization: Cool the amine salt solution to 0-5 °C using an ice-salt bath. In a separate beaker, prepare a solution of sodium nitrite in cold water. Slowly add the sodium nitrite solution dropwise to the cold, stirred amine salt solution, ensuring the tip of the dropping funnel is below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

-

Monitoring the Reaction: After the addition is complete, continue stirring for an additional 20-30 minutes at the same temperature. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates an excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

-

Hydrolysis of the Diazonium Salt: Gently warm the solution containing the diazonium salt to room temperature and then heat to around 50-60 °C. The diazonium group will be replaced by a hydroxyl group, leading to the evolution of nitrogen gas. The reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volumes). Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-Difluoro-2-methoxyphenol.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

-OH Proton: A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O.

-

Aromatic Protons: Two doublets of doublets (or more complex multiplets due to F-H coupling) in the aromatic region (δ 6.5-7.5 ppm).

-

-OCH₃ Protons: A singlet at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals in the range of δ 100-160 ppm. The carbons attached to fluorine will show characteristic C-F coupling.

-

-OCH₃ Carbon: A signal around δ 55-60 ppm.

¹⁹F NMR Spectroscopy

-

Two distinct signals for the two non-equivalent fluorine atoms, likely in the typical aromatic fluorine chemical shift range.

IR Spectroscopy

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (aliphatic, -OCH₃): Peaks around 2850-2960 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.

-

C-F Stretch: Strong bands in the 1100-1400 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 160.03.

-

Fragmentation: Expect loss of CH₃, CO, and other characteristic fragments.

Reactivity and Applications in Drug Discovery

4,5-Difluoro-2-methoxyphenol is a valuable building block due to its multiple functional groups that can be selectively manipulated.

Key Reactions

-

O-Alkylation/O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce further diversity.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methoxy groups can direct electrophiles to the remaining open positions on the aromatic ring, although the fluorine atoms will have a deactivating effect.

-

Demethylation: The methoxy group can be cleaved to reveal a catechol moiety, which can then be used in further synthetic transformations.

Role in Medicinal Chemistry

The incorporation of the 4,5-difluoro-2-methoxyphenyl moiety into a drug candidate can offer several advantages:

-

Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of the drug.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the phenolic hydroxyl group, which can influence the drug's ionization state and its ability to interact with biological targets.

-

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.

-

Improved Pharmacokinetic Properties: The overall lipophilicity of the molecule can be fine-tuned by the presence of the fluorine and methoxy groups.

Fluorinated guaiacol derivatives are being investigated for a range of therapeutic targets. Their structural similarity to endogenous catechols suggests potential applications in areas where catecholamine signaling is relevant.

Safety and Handling

Based on the safety data for related compounds like 4-fluoro-2-methoxyphenol, 4,5-Difluoro-2-methoxyphenol should be handled with care.

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

4,5-Difluoro-2-methoxyphenol represents a strategically important, albeit not widely commercialized, chemical intermediate. Its unique substitution pattern offers a versatile platform for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering valuable insights for researchers and scientists working at the forefront of chemical synthesis and medicinal chemistry. Further research into the synthesis and applications of this and related fluorinated guaiacol derivatives is warranted and expected to yield exciting new discoveries.

References

-

Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed, 3 July 2020, [Link].[1]

-

Showing Compound 2-Methoxyphenol (FDB011885) - FooDB. FooDB, 8 April 2010, [Link].[4]

Sources

- 1. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Fluor-2-methoxyphenol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Guaiacol or 2-Methoxyphenol Pure n BP Manufacturers, with SDS [mubychem.com]

- 4. Showing Compound 2-Methoxyphenol (FDB011885) - FooDB [foodb.ca]

An In-depth Technical Guide to the Solubility of 4,5-Difluoro-2-methoxyphenol in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

4,5-Difluoro-2-methoxyphenol is a fluorinated aromatic compound with potential applications in the pharmaceutical industry as a building block for more complex molecules. The success of its use in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role. A thorough understanding of a compound's solubility in various organic solvents is paramount for processes such as reaction optimization, purification, formulation, and ultimately, bioavailability.[1] This guide provides a comprehensive overview of the solubility characteristics of 4,5-Difluoro-2-methoxyphenol, offering both theoretical insights and practical methodologies for its assessment.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium defined as the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure.[1][2] This phenomenon is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 4,5-Difluoro-2-methoxyphenol, several key factors influence its solubility in organic solvents:

-

Polarity: The presence of a hydroxyl (-OH) group and a methoxy (-OCH3) group imparts polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding. The two fluorine atoms also contribute to the molecule's polarity. The overall polarity of the molecule will dictate its affinity for polar versus non-polar solvents.[3][4][5]

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atoms, can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be good solvents for this compound.[6]

-

Molecular Size and Shape: While not a dominant factor for a molecule of this size, the arrangement of functional groups and the overall molecular architecture can influence how effectively solvent molecules can surround and solvate the solute.[3]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[2][3] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

Solubility Profile of 4,5-Difluoro-2-methoxyphenol: A Comparative Analysis

Table 1: Hypothetical Solubility of 4,5-Difluoro-2-methoxyphenol in Common Organic Solvents at 25°C

| Solvent | Polarity Index | Predicted Solubility ( g/100 mL) | Classification |

| Hexane | 0.1 | < 0.1 | Sparingly Soluble |

| Toluene | 2.4 | 1 - 5 | Slightly Soluble |

| Dichloromethane | 3.1 | 10 - 20 | Soluble |

| Acetone | 5.1 | > 30 | Freely Soluble |

| Ethyl Acetate | 4.4 | 20 - 30 | Soluble |

| Isopropanol | 3.9 | > 30 | Freely Soluble |

| Ethanol | 4.3 | > 30 | Freely Soluble |

| Methanol | 5.1 | > 30 | Freely Soluble |

| Water | 10.2 | < 1 | Slightly Soluble |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Experimental verification is required for precise quantitative values.

The predicted trend suggests that 4,5-Difluoro-2-methoxyphenol will exhibit higher solubility in polar aprotic solvents (like acetone and ethyl acetate) and polar protic solvents (like alcohols) due to favorable dipole-dipole interactions and hydrogen bonding. Its solubility is expected to be limited in non-polar solvents like hexane.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9] This can be coupled with a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy for quantification.[1]

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol: Shake-Flask Method with HPLC Analysis

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4,5-Difluoro-2-methoxyphenol into several glass vials. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled bath.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration within the linear range of the analytical method.

-

-

HPLC Analysis:

-

Method Development: Develop a suitable HPLC method for the quantification of 4,5-Difluoro-2-methoxyphenol.[10] This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength (UV). The solvent used for sample preparation should be compatible with the mobile phase.[10]

-

Calibration: Prepare a series of standard solutions of 4,5-Difluoro-2-methoxyphenol of known concentrations in the mobile phase. Inject these standards to construct a calibration curve of peak area versus concentration.[11]

-

Sample Analysis: Inject the diluted samples and record the peak areas.

-

-

Calculation:

-

Determine the concentration of 4,5-Difluoro-2-methoxyphenol in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Alternative Quantification: UV-Vis Spectroscopy

For a more rapid, though potentially less specific, determination, UV-Vis spectroscopy can be employed.[12][13][14][15] A calibration curve of absorbance versus concentration is first established at the wavelength of maximum absorbance (λmax) for 4,5-Difluoro-2-methoxyphenol. The filtered and diluted supernatant is then analyzed, and its concentration is determined using the Beer-Lambert law.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for 4,5-Difluoro-2-methoxyphenol was not found, related compounds like 4-methoxyphenol and 2-methoxyphenol are classified as harmful if swallowed and can cause skin and eye irritation.[16][17][18] It is prudent to handle 4,5-Difluoro-2-methoxyphenol with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and determining the solubility of 4,5-Difluoro-2-methoxyphenol in organic solvents. While a hypothetical solubility profile has been presented based on chemical principles and the behavior of similar molecules, it is imperative for researchers to perform experimental validation to obtain precise and reliable data. The detailed protocol provided herein offers a robust starting point for such investigations. Future work should focus on generating a comprehensive experimental solubility dataset across a wider range of solvents and temperatures. This will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development involving this promising chemical entity.

References

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

ResearchGate. (2025, August 7). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

-

Thermo Fisher Scientific. (2009, July 22). 4-Methoxyphenol Safety Data Sheet. [Link]

-

Ignat, I., Volf, I., & Popa, V. I. (2011). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC - NIH. [Link]

-

Wisdom Library. (2025, June 22). Solubility of phenolic compounds: Significance and symbolism. [Link]

-

ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. [Link]

-

Fulem, M., et al. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. [Link]

-

Carrott, M. J., & Wai, C. M. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Wikipedia. Guaiacol. [Link]

-

The Good Scents Company. para-guaiacol, 150-76-5. [Link]

-

Ho, H. O., & Zografi, G. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. [Link]

-

ResearchGate. (2026, January 13). Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene in Methanol + Water Mixed Solvent. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Ingenta Connect. (2009, May 5). UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

PubChem. 4-Vinylguaiacol. [Link]

-

PubChem. 4-Methoxyphenol. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. para-guaiacol, 150-76-5 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. asianjpr.com [asianjpr.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 18. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to 4,5-Difluoro-2-methoxyphenol: Physicochemical Properties and Relevance in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4,5-Difluoro-2-methoxyphenol, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While not as extensively documented as some related molecules, its structural features suggest significant utility as a building block in the synthesis of complex chemical entities. This document will cover its core physicochemical properties, with a primary focus on its molecular weight, and delve into its potential applications, synthesis strategies, and safety considerations, drawing insights from analogous compounds.

Core Physicochemical Properties

The foundational step in understanding any chemical compound is to establish its fundamental physicochemical properties. For 4,5-Difluoro-2-methoxyphenol, these properties are derived from its molecular structure.

Molecular Structure and Formula

4,5-Difluoro-2-methoxyphenol consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a methoxy group (-OCH3) at position 2, and two fluorine atoms (-F) at positions 4 and 5. Based on this structure, the molecular formula is determined to be C₇H₆F₂O₂ .

Molecular Weight Calculation

The molecular weight is a critical parameter for any chemical synthesis, analysis, or formulation. It is calculated by summing the atomic weights of all atoms in the molecular formula.

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

-

Fluorine (F): 2 atoms × 18.998 u = 37.996 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Calculated Molecular Weight = 160.12 g/mol

This value is essential for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 4,5-Difluoro-2-methoxyphenol and some of its closely related analogs for comparative analysis.

| Property | 4,5-Difluoro-2-methoxyphenol | 4-Fluoro-2-methoxyphenol | 2-Methoxyphenol (Guaiacol) | 4-Methoxyphenol |

| Molecular Formula | C₇H₆F₂O₂ | C₇H₇FO₂[1][2] | C₇H₈O₂[3] | C₇H₈O₂ |

| Molecular Weight | 160.12 g/mol | 142.13 g/mol [2] | 124.14 g/mol [4] | 124.14 g/mol |

| Appearance | Inferred: Colorless to light yellow solid or liquid | Clear colorless to light yellow liquid[1] | Colorless oil or crystalline solid[3] | White, waxy solid[5] |

| Boiling Point | Not available | 195 °C (lit.) | 205 °C (lit.)[4] | 243 °C |

| Melting Point | Not available | Not available | 26-29 °C (lit.)[3][4] | 53-57 °C |

| CAS Number | Not available | 450-93-1[1][2] | 90-05-1[3][4] | 150-76-5 |

Significance in Research and Drug Development

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance various pharmacological properties.[6] The presence of two fluorine atoms and a methoxy group on the phenol ring of 4,5-Difluoro-2-methoxyphenol suggests its potential as a valuable scaffold or intermediate in drug discovery.

The Role of Fluorine in Drug Design

Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of a molecule without significantly increasing its steric bulk. Key benefits of fluorination in drug candidates include:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of a drug.[7]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's absorption, distribution, and target engagement.

-

Improved Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[7]

Potential Applications of 4,5-Difluoro-2-methoxyphenol

Given its structural motifs, 4,5-Difluoro-2-methoxyphenol could serve as a precursor for the synthesis of novel compounds in several therapeutic areas:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature fluorinated aromatic rings that contribute to their binding affinity and selectivity.

-

GPCR Modulators: G protein-coupled receptors are a major class of drug targets, and fluorinated ligands often exhibit improved pharmacological profiles.

-

Agrochemicals: The principles of metabolic stability and enhanced biological activity conferred by fluorine are also highly relevant in the design of new pesticides and herbicides.[7]

-

Materials Science: Fluorinated phenols can be used as monomers or additives in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.[7]

The following diagram illustrates the logical flow from the core structure of 4,5-Difluoro-2-methoxyphenol to its potential applications.

Caption: Logical relationship between the structure of 4,5-Difluoro-2-methoxyphenol and its potential applications.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available difluorophenol or a related precursor, followed by selective methoxylation. A generalized, hypothetical workflow is presented below.

Caption: A potential, generalized synthetic workflow for 4,5-Difluoro-2-methoxyphenol.

Experimental Protocol: Synthesis of a Related Compound (4-Methoxyphenol)

To provide a practical example of a relevant chemical transformation, the following is a literature-described protocol for the synthesis of 4-methoxyphenol from hydroquinone.[8]

Materials:

-

Hydroquinone

-

Benzene

-

Water

-

50% Aqueous Sodium Hydroxide

-

Dimethyl Sulfate

-

Acetic Acid

Procedure:

-

Charge a three-necked flask equipped with a reflux condenser, stirrer, and two addition funnels with 660 grams of hydroquinone, 4800 grams of benzene, and 300 grams of water.[8]

-

Gradually and simultaneously add 480 grams of 50% aqueous sodium hydroxide and 756 grams of dimethyl sulfate at reflux (70-75 °C) over approximately one hour. Maintain a slight excess of the alkali solution.[8]

-

Reflux the mixture for an additional 30 minutes.[9]

-

Acidify the mixture to litmus with approximately 12 grams of acetic acid.[8]

-

Isolate the solid product by filtration, wash with water, and recrystallize from petroleum ether or purify by vacuum distillation.[9]

Analytical Characterization

The identity and purity of synthesized 4,5-Difluoro-2-methoxyphenol would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of the aromatic and methoxy protons. ¹³C NMR and ¹⁹F NMR would be crucial for confirming the carbon skeleton and the positions of the fluorine substituents.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the hydroxyl, methoxy, and carbon-fluorine bonds.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques would be employed to assess the purity of the final compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4,5-Difluoro-2-methoxyphenol is not available, the safety precautions can be inferred from related methoxyphenols and fluorinated aromatic compounds.

General Hazards:

-

Skin and Eye Irritation: Phenolic compounds are often irritating to the skin and eyes.[5][11] Direct contact should be avoided.

-

Harmful if Swallowed: Many substituted phenols are harmful if ingested.[11]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

Recommended Handling Practices:

-

Use in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Avoid generating dust if the compound is a solid.

-

Store in a tightly closed container in a cool, dry place away from oxidizing agents.[12]

Conclusion

4,5-Difluoro-2-methoxyphenol, with a calculated molecular weight of 160.12 g/mol , represents a potentially valuable, yet under-explored, building block for chemical synthesis. Its combination of a reactive phenolic hydroxyl group, a methoxy substituent, and two fluorine atoms makes it an attractive starting material for the development of novel compounds with tailored properties for applications in drug discovery, agrochemicals, and materials science. While direct experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogs. Further research into the synthesis and properties of 4,5-Difluoro-2-methoxyphenol is warranted to fully unlock its potential.

References

-

PubChem. (n.d.). 4,5-difluoro-2-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-difluoro-2-methoxybenzonitrile. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

- Talebi, M., et al. (2012). Isolation and characterization of 4-allyl-2-methoxyphenol (eugenol) from clove buds marketed in Tehran city of Iran. Journal of Medicinal Plants Research, 6(3), 429-433.

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-Methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

- Fershtat, M. V., et al. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2018(4), M1011.

-

Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

- Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

-

Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

- Probst, G. M., et al. (2013). Discovery of ( R )-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1 H -pyrazolo[4,3- c ]quinoline (ELND006) and ( R )-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Journal of Medicinal Chemistry, 56(15), 6045-6057.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-guaiacol. Retrieved from [Link]

- Kym, P. R., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222): A Potent and Efficacious CFTR Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 60(13), 5476-5494.

- Kim, J., et al. (2022).

-

Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. Retrieved from [Link]

Sources

- 1. 4-Fluoro-2-methoxyphenol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Guaiacol - Wikipedia [en.wikipedia.org]

- 4. Guaiacol | 90-05-1 [chemicalbook.com]

- 5. nj.gov [nj.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. prepchem.com [prepchem.com]

- 10. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide | MDPI [mdpi.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Potential Applications of 4,5-Difluoro-2-methoxyphenol

Abstract

Introduction: The Emerging Importance of Fluorinated Phenols

Phenolic compounds are a cornerstone of modern medicine and chemical synthesis, with their structures appearing in a vast array of pharmaceuticals. The strategic introduction of fluorine atoms into organic molecules has become a powerful tool in drug design, capable of modulating a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. The combination of a phenol moiety with fluorine substitution, therefore, represents a promising scaffold for the development of novel therapeutic agents and advanced materials.

4,5-Difluoro-2-methoxyphenol is a hitherto underexplored molecule that combines the features of a guaiacol (2-methoxyphenol) backbone with vicinal fluorine atoms on the aromatic ring. This unique substitution pattern is anticipated to bestow upon the molecule interesting electronic and steric properties, making it a compelling target for synthesis and investigation. This guide aims to bridge the current information gap by providing a detailed prospective analysis of its synthesis, properties, and applications.

Proposed Synthetic Strategies

The synthesis of 4,5-Difluoro-2-methoxyphenol is not yet described in the literature. However, by analyzing established synthetic methodologies for structurally related compounds, we can propose two plausible and robust synthetic routes.

Route 1: From 1,2-Difluoro-4-nitrobenzene

This route leverages a nucleophilic aromatic substitution followed by standard transformations of a nitro group to introduce the desired functionalities.

Overall Reaction Scheme:

Figure 1: Proposed synthetic route to 4,5-Difluoro-2-methoxyphenol starting from 1,2-Difluoro-4-nitrobenzene.

Step-by-Step Experimental Protocol:

-

Step 1: Synthesis of 4,5-Difluoro-2-nitroanisole

-

To a solution of 1,2-difluoro-4-nitrobenzene in methanol, add sodium methoxide portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, neutralize with a weak acid, and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify by column chromatography or distillation.

-

-

Step 2: Synthesis of 4,5-Difluoro-2-methoxyaniline

-

Dissolve 4,5-difluoro-2-nitroanisole in ethanol or concentrated hydrochloric acid.

-

Monitor the reaction until the complete disappearance of the starting material.

-

If using SnCl2, basify the reaction mixture to precipitate tin salts and extract the product. If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

-

Purify the resulting aniline derivative by column chromatography.

-

-

Step 3: Synthesis of 4,5-Difluoro-2-methoxyphenol

-

Dissolve 4,5-difluoro-2-methoxyaniline in an aqueous solution of sulfuric acid and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.[6][7]

-

After the addition is complete, stir for an additional 15-20 minutes.

-

Gently warm the solution to facilitate the hydrolysis of the diazonium salt, which will result in the evolution of nitrogen gas and the formation of the phenol.

-

Extract the product with an organic solvent, wash with water, dry, and purify by column chromatography to yield 4,5-Difluoro-2-methoxyphenol.

-

Route 2: From 1,2,4-Trimethoxybenzene

This alternative route involves the direct fluorination of a readily available starting material, followed by selective demethylation.

Overall Reaction Scheme:

Figure 2: Proposed synthetic route to 4,5-Difluoro-2-methoxyphenol starting from 1,2,4-trimethoxybenzene.

Step-by-Step Experimental Protocol:

-

Step 1: Synthesis of 4,5-Difluoro-1,2-dimethoxybenzene

-

Dissolve 1,2,4-trimethoxybenzene in a suitable solvent such as acetonitrile.

-

Add an electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF4), portion-wise at a controlled temperature.[8][9][10] The high electron density of the trimethoxybenzene ring should direct fluorination to the 4 and 5 positions.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by GC-MS.

-

Quench the reaction and work up by extracting the product into an organic solvent.

-

Purify the product by column chromatography.

-

-

Step 2: Synthesis of 4,5-Difluoro-2-methoxyphenol

-

Dissolve 4,5-difluoro-1,2-dimethoxybenzene in a dry, inert solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a selective demethylating agent. Boron tribromide (BBr3) is a strong candidate for cleaving aryl methyl ethers.[11][12][13] The methoxy group at the 2-position is expected to be more sterically hindered and potentially less reactive, allowing for selective demethylation at the 1-position. Alternatively, a softer Lewis acid in combination with a nucleophilic thiol could be employed for enhanced selectivity.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with water or methanol and perform an aqueous workup.

-

Extract the product, dry the organic layer, and purify by column chromatography to obtain the final product.

-

Predicted Physicochemical and Spectroscopic Properties

While experimental data for 4,5-Difluoro-2-methoxyphenol is not available, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₆F₂O₂ | Based on atomic composition. |

| Molecular Weight | 160.12 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow solid or oil | Similar to other substituted phenols. |

| Boiling Point | ~200-220 °C | Expected to be slightly higher than 4-fluoro-2-methoxyphenol due to increased molecular weight and polarity. |

| Melting Point | 30-50 °C | Likely a low-melting solid. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | Typical for small phenolic compounds. |

| ¹H NMR | Aromatic protons will appear as complex multiplets due to F-H coupling. The methoxy group will be a singlet around 3.8-4.0 ppm. The phenolic proton will be a broad singlet. | Inferences from guaiacol and fluorinated aromatics. |

| ¹³C NMR | Carbon atoms attached to fluorine will show large C-F coupling constants. | Characteristic of fluorinated aromatic compounds. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets of doublets due to F-F and F-H coupling. | Inferences from difluorinated aromatic systems. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 160.12. |

Potential Applications and Future Research Directions

The unique structural features of 4,5-Difluoro-2-methoxyphenol suggest its potential utility in several areas of research and development.

-

Medicinal Chemistry:

-

Enzyme Inhibitors: The fluorinated catechol-like structure could serve as a scaffold for designing inhibitors of enzymes such as catechol-O-methyltransferase (COMT), which are relevant in the treatment of Parkinson's disease. The fluorine atoms can modulate the pKa of the phenolic hydroxyl group and influence binding interactions.

-

Antimicrobial Agents: Many fluorinated phenols exhibit antimicrobial properties. This compound could be a starting point for the development of new antibacterial or antifungal agents.

-

Antioxidants and Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory activities. The electron-withdrawing nature of the fluorine atoms may influence the radical scavenging ability of the phenol.

-

-

Materials Science:

-

Polymer Synthesis: As a functionalized monomer, it could be used in the synthesis of specialty polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

-

Agrochemicals: The difluoroguaiacol core could be incorporated into novel herbicides or fungicides, where fluorine substitution is known to enhance bioactivity.

-

Future Research:

-

Execution and Optimization of Synthesis: The proposed synthetic routes need to be experimentally validated and optimized for yield and purity.

-

Full Spectroscopic and Physicochemical Characterization: Once synthesized, the compound should be thoroughly characterized to confirm its structure and determine its physical properties.

-

Biological Screening: The compound should be screened in a variety of biological assays to assess its potential as a therapeutic agent.

-

Derivatization: A library of derivatives could be synthesized to explore structure-activity relationships (SAR) for any identified biological activities.

Conclusion

4,5-Difluoro-2-methoxyphenol represents a promising yet unexplored chemical entity. This technical guide provides a roadmap for its synthesis, offering two plausible and detailed routes based on established chemical principles. The predicted properties and potential applications in medicinal chemistry and materials science underscore the value of this compound as a target for future research. It is our hope that this guide will stimulate further investigation into this and other novel fluorinated phenols, ultimately leading to new discoveries and innovations.

References

-

MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]

- Google Patents. (n.d.). CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol.

-

Alhafhd, H. a. S., & Othman, N. S. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Rafidain Journal of Science, 31(1), 35–46. Retrieved from [Link]

-

Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Eureka. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]

-

RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]

-

MDPI. (2025, February 7). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

-

ACS Publications. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016, August 19). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Retrieved from [Link]

-

University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. Retrieved from [Link]

-

ResearchGate. (2022, March 6). (PDF) Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. Retrieved from [Link]

- Google Patents. (n.d.). CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds.

-

ACS Publications. (2017, November 9). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Retrieved from [Link]

- Google Patents. (n.d.). US5874547A - Diazotization of amines.

-

YouTube. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

Arkivoc. (n.d.). Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

-

Taylor & Francis. (2022, July 23). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

-

UC Berkeley. (n.d.). Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

-

YouTube. (2021, October 24). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. Retrieved from [Link]

-

PMC - NIH. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

-

Henry Rzepa's Blog - Ch.imperial. (2018, September 20). Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Retrieved from [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

-

ACS Publications. (1997, March 17). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from [Link]

-

Journal of Fluorine Chemistry. (n.d.). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. chemijournal.com [chemijournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 6. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

- 11. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]

- 12. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 13. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of the Phenol Group in 4,5-Difluoro-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the phenol group in 4,5-Difluoro-2-methoxyphenol, a key building block in medicinal chemistry and materials science. The interplay of the fluoro and methoxy substituents creates a unique electronic environment that modulates the acidity, nucleophilicity, and susceptibility to electrophilic and coupling reactions of the phenolic moiety. This document delves into the theoretical underpinnings of this reactivity and provides practical, field-proven insights and experimental protocols for its derivatization.

Introduction: The Unique Electronic Landscape of 4,5-Difluoro-2-methoxyphenol

4,5-Difluoro-2-methoxyphenol, a substituted guaiacol, presents a fascinating case study in substituent effects on aromatic reactivity. The molecule's reactivity is governed by the electronic interplay of three key functional groups on the benzene ring: the hydroxyl (-OH), the methoxy (-OCH₃), and two fluoro (-F) groups.

-

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic system through resonance.

-

Methoxy Group (-OCH₃): Also a strongly activating, ortho, para-directing group that donates electron density via resonance.

-

Fluoro Groups (-F): These are deactivating groups through their strong inductive electron withdrawal, yet they are also weak resonance donors and are considered ortho, para-directing.

The combination and positioning of these groups in 4,5-Difluoro-2-methoxyphenol create a nuanced reactivity profile. The methoxy group at the 2-position and the fluoro groups at the 4- and 5-positions exert significant influence on the acidity of the phenolic proton and the regioselectivity of aromatic substitution reactions.

Acidity of the Phenolic Proton (pKa)

-

Electron-withdrawing groups generally increase the acidity of phenols by stabilizing the resulting phenoxide anion. Both fluorine and nitro groups are strong electron-withdrawing groups that lower the pKa of phenol.[1]

-

The methoxy group , however, is an electron-donating group by resonance, which tends to decrease acidity (increase pKa) by destabilizing the phenoxide ion.[2]

Given the presence of two strongly electron-withdrawing fluorine atoms, it is anticipated that the pKa of 4,5-Difluoro-2-methoxyphenol will be lower (more acidic) than that of phenol. The opposing effect of the electron-donating methoxy group will likely moderate this increase in acidity. For comparison, the pKa values of some related fluorinated phenols are:

-

2-fluorophenol: 8.7

-

3-fluorophenol: 9.3

-

4-fluorophenol: 9.9[1]

The cumulative electron-withdrawing effect of two fluorine atoms is expected to result in a pKa for 4,5-Difluoro-2-methoxyphenol that is likely in the range of 8.0-9.0.

Table 1: Estimated Physicochemical Properties of 4,5-Difluoro-2-methoxyphenol

| Property | Estimated Value/Descriptor | Rationale |

| pKa | 8.0 - 9.0 | Presence of two electron-withdrawing fluoro groups, moderated by one electron-donating methoxy group. |

| ¹H NMR | Aromatic protons expected in the range of 6.5-7.5 ppm. Methoxy protons around 3.8 ppm. Phenolic proton will be a broad singlet. | Based on typical chemical shifts for substituted phenols. |

| ¹³C NMR | Aromatic carbons will show complex splitting patterns due to C-F coupling. Methoxy carbon around 56 ppm. | Characteristic of fluorinated aromatic compounds. |

Reactivity of the Phenolic Hydroxyl Group

The primary reactivity of the phenol group itself is centered around the acidic proton and the nucleophilic oxygen atom.

O-Alkylation

The conversion of the phenolic hydroxyl to an ether is a common and crucial transformation. This reaction proceeds via the deprotonation of the phenol to form the more nucleophilic phenoxide, which then undergoes a Williamson ether synthesis with an alkyl halide.

Causality Behind Experimental Choices:

-

Base Selection: A moderately strong base is required to deprotonate the phenol. The choice of base depends on the acidity of the phenol and the nature of the alkylating agent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For phenols with a pKa in the estimated range of 4,5-Difluoro-2-methoxyphenol, K₂CO₃ is often sufficient and is a safer and more economical choice than NaH.

-

Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone is typically used to dissolve the reactants and facilitate the Sₙ2 reaction. DMF is an excellent choice for its high polarity and ability to solvate cations, thereby increasing the nucleophilicity of the phenoxide.

-

Temperature: The reaction is often heated to increase the rate of reaction, typically in the range of 60-100 °C.

Experimental Protocol: O-Alkylation of 4,5-Difluoro-2-methoxyphenol (Adapted from related procedures)

dot

Caption: O-Alkylation Experimental Workflow.

Step-by-Step Methodology:

-

To a stirred solution of 4,5-Difluoro-2-methoxyphenol (1.0 eq) in anhydrous DMF (0.5 M) is added potassium carbonate (1.5 eq).

-

The alkyl halide (1.1 eq) is added, and the reaction mixture is heated to 80 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated product.

Reactivity of the Aromatic Ring

The substituents on the benzene ring dictate the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups, while the fluoro groups are deactivating but also ortho, para-directing. In 4,5-Difluoro-2-methoxyphenol, the positions ortho and para to the powerful activating hydroxyl group are key. The directing effects of the substituents are summarized below:

-

-OH group directs to: C2 (occupied), C6, C4 (occupied)

-

-OCH₃ group directs to: C1 (occupied), C3, C5 (occupied)

-

-F at C4 directs to: C3, C5 (occupied)

-

-F at C5 directs to: C6, C4 (occupied)

The most activated positions for electrophilic attack are C6 and C3, with C6 being sterically more accessible and strongly activated by the adjacent hydroxyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.

dot

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Experimental Protocol: Nitration of 4,5-Difluoro-2-methoxyphenol (Adapted from related procedures)

Causality Behind Experimental Choices:

-

Nitrating Agent: Due to the activated nature of the phenol ring, harsh nitrating conditions (e.g., mixed acid) are often unnecessary and can lead to over-oxidation and side products. Dilute nitric acid is a milder and more suitable reagent.

-

Solvent: Acetic acid is a common solvent for the nitration of activated aromatic rings, as it is polar and can help to moderate the reactivity of the nitric acid.

-

Temperature: The reaction is typically run at or below room temperature to control the exotherm and minimize the formation of byproducts.

Step-by-Step Methodology:

-

Dissolve 4,5-Difluoro-2-methoxyphenol (1.0 eq) in glacial acetic acid (0.5 M).

-

Cool the solution in an ice bath.

-

Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified nitro-substituted product, expected to be 4,5-Difluoro-2-methoxy-6-nitrophenol.

Nucleophilic Aromatic Substitution (SₙAr)

While the phenol itself is not a leaving group, the fluoro substituents can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 4,5-Difluoro-2-methoxyphenol, the ring is electron-rich due to the hydroxyl and methoxy groups, making classical SₙAr reactions challenging. However, under forcing conditions or with appropriate activation (e.g., conversion of the phenol to a better leaving group), nucleophilic substitution at the fluorine-bearing carbons may be possible.

Cross-Coupling Reactions

The phenolic hydroxyl group can be converted into a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This two-step sequence allows for the introduction of a wide variety of substituents at the C1 position.

Causality Behind Experimental Choices:

-

Activation of the Phenol: Conversion to a sulfonate ester (triflate or nonaflate) is necessary to enable oxidative addition to the palladium(0) catalyst. Nonafluorobutanesulfonyl fluoride is an effective reagent for this transformation.

-

Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) is crucial for the efficiency of the cross-coupling reaction. Buchwald-type biaryl phosphine ligands are generally effective for these transformations.

-

Base: A base is required for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations. Cesium carbonate and potassium phosphate are commonly used bases.

Experimental Protocol: One-Pot Suzuki-Miyaura Coupling of 4,5-Difluoro-2-methoxyphenol (Adapted from Ikawa et al.) [3]

dot

Caption: One-Pot Suzuki-Miyaura Coupling Workflow.

Step-by-Step Methodology:

-

To a reaction vessel are added 4,5-Difluoro-2-methoxyphenol (1.0 eq), the arylboronic acid (1.5 eq), cesium carbonate (3.0 eq), Pd₂(dba)₃ (1 mol%), and SPhos (2 mol%).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon).

-

Anhydrous acetonitrile (0.5 M) and nonafluorobutanesulfonyl fluoride (1.5 eq) are added.

-

The reaction mixture is heated to 60 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography to afford the biaryl product.

Conclusion

The reactivity of the phenol group in 4,5-Difluoro-2-methoxyphenol is a finely tuned system governed by the electronic contributions of its substituents. The presence of two fluoro groups enhances the acidity of the phenol, while the methoxy group donates electron density to the ring, activating it towards electrophilic substitution, primarily at the C6 position. The phenolic hydroxyl can be readily derivatized through O-alkylation or activated for participation in a variety of powerful palladium-catalyzed cross-coupling reactions. This predictable and versatile reactivity profile makes 4,5-Difluoro-2-methoxyphenol a valuable and strategic building block for the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

-

University of Calgary. (n.d.). pKa Values for a Series of Compounds. Retrieved from [Link]

-

PharmaGuideline. (2022, July 22). Effect of Substituents on Acidity of Phenols. Retrieved from [Link]

Sources

Methodological & Application

Protocol for O-methylation of 4,5-difluorocatechol

Application Note: Precision O-Methylation of 4,5-Difluorocatechol

Part 1: Core Directive & Executive Summary

The Objective: To provide a robust, scalable, and self-validating protocol for the complete O-methylation of 4,5-difluorocatechol (CAS: 171197-80-1) to yield 4,5-difluoro-1,2-dimethoxybenzene (4,5-difluoroveratrole, CAS: 203059-80-7).

The Challenge:

Fluorinated catechols possess unique electronic properties. The electron-withdrawing fluorine atoms at the 4 and 5 positions significantly increase the acidity of the hydroxyl protons (

The Solution: This guide presents two distinct pathways:

-

Pathway A (Standard Laboratory): Methyl Iodide (

) / Potassium Carbonate ( -

Pathway B (Green/Process Scale): Dimethyl Carbonate (

).[1][2] Optimized for atom economy and reduced toxicity.[1]

Part 2: Scientific Integrity & Logic

Reaction Mechanics & Causality

The Electronic Effect: The fluorine substituents exert a strong inductive effect (-I), pulling electron density away from the aromatic ring.

-

Consequence 1: The hydroxyl protons are more acidic. We can use a mild base like

effectively; stronger bases like NaH are unnecessary and increase safety risks. -

Consequence 2: The resulting phenoxide nucleophile is "harder" and slightly less reactive toward the methylating agent than a standard catechol phenoxide. Therefore, we utilize Acetone at reflux or DMF to ensure sufficient kinetic energy for the

attack.

The Oxidation Trap: The deprotonated catechol dianion is electron-rich and easily oxidized to 4,5-difluoro-1,2-benzoquinone.

-

Control Measure: The reaction vessel must be purged with Nitrogen (

) or Argon (

Experimental Protocols

| Reagent | MW ( g/mol ) | Equiv. | Role | Safety Note |

| 4,5-Difluorocatechol | 146.09 | 1.0 | Substrate | Irritant, Light Sensitive |

| Methyl Iodide (MeI) | 141.94 | 3.0 | Methylating Agent | Highly Toxic , Carcinogen, Volatile |

| Potassium Carbonate | 138.21 | 3.0 | Base | Irritant, Hygroscopic (Dry before use) |

| Acetone (Anhydrous) | 58.08 | Solvent | Solvent | Flammable, volatile |

| Dimethyl Carbonate | 90.08 | Solvent/Rgt | Green Methylator | Flammable |

Best for: Research scale (1g – 50g), high purity requirements.

Step-by-Step Methodology:

-

System Setup:

-

Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a rubber septum.

-

Connect the top of the condenser to an inert gas line (

or -

Critical: Flame-dry or oven-dry the glassware to remove moisture.

-

-

Solvation & Inerting:

-

Charge 4,5-difluorocatechol (1.0 equiv) into the flask.

-

Add anhydrous Acetone (10 mL per gram of substrate).

-

Begin stirring and purge the solution with

for 15 minutes. Reason: Displaces dissolved oxygen to prevent quinone formation.

-

-

Deprotonation:

-

Add finely ground, anhydrous

(3.0 equiv) in a single portion against a positive stream of -

Observation: The solution may turn slight yellow. If it turns dark brown/black immediately, oxygen ingress occurred.

-

-

Methylation:

-

Add Methyl Iodide (3.0 equiv) dropwise via syringe through the septum over 10 minutes.

-

Note: MeI is volatile (BP 42°C). Ensure the condenser utilizes coolant at <10°C.

-

Heat the mixture to a gentle reflux (bath temp ~60°C) for 6–12 hours.

-

-

Monitoring (The "Stop" Signal):

-

Check TLC (Hexane:EtOAc 8:2).

-

Starting Material:

~0.2 (streaks). -

Product:

~0.6 (distinct spot). -

Mono-methylated intermediate:

~0.4 (transient). -

Stop when the starting material spot is completely absent.

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Filter off the solid inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure to yield a crude oil/solid.

-

Partition: Dissolve residue in Ethyl Acetate (EtOAc) and wash with:

-

1M NaOH (2x) – Critical: Removes any unreacted phenol or mono-methylated species.

-

Brine (1x).

-

-

Dry over

, filter, and concentrate.

-

Best for: Scale-up (>50g), safety-conscious labs.

-